3-Chloro-4-((2,3-dihydro-1H-inden-5-yl)oxy)aniline hydrochloride
Overview
Description
3-Chloro-4-((2,3-dihydro-1H-inden-5-yl)oxy)aniline hydrochloride is a chemical compound with the molecular formula C15H14ClNO·HCl. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its unique structure, which combines a chloroaniline moiety with an indene derivative, making it a valuable tool for various scientific studies.
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways. For example, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The binding of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride to these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it may inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage. Additionally, 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride vary with different dosages in animal models. At low doses, this compound may have minimal effects on physiological processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at very high doses, including hepatotoxicity and nephrotoxicity. These effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride can influence metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, binding to plasma proteins can facilitate the transport of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride to target tissues, while interactions with cellular transporters can regulate its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. The localization of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride can influence its efficacy and specificity in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((2,3-dihydro-1H-inden-5-yl)oxy)aniline hydrochloride typically involves the reaction of 3-chloroaniline with 2,3-dihydro-1H-inden-5-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((2,3-dihydro-1H-inden-5-yl)oxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Chloro-4-((2,3-dihydro-1H-inden-5-yl)oxy)aniline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Chloro-4-((2,3-dihydro-1H-inden-5-yl)oxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline: The parent compound without the hydrochloride salt.
4-(2,3-Dihydro-1H-inden-5-yloxy)aniline: A similar compound lacking the chloro group.
3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)phenol: A compound with a phenol group instead of an aniline group
Uniqueness
3-Chloro-4-((2,3-dihydro-1H-inden-5-yl)oxy)aniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
3-chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO.ClH/c16-14-9-12(17)5-7-15(14)18-13-6-4-10-2-1-3-11(10)8-13;/h4-9H,1-3,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAOPIDLDMPEOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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